molecular formula C24H27NO4 B11399158 7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11399158
M. Wt: 393.5 g/mol
InChI Key: IOGXBCIBSFNOLO-UHFFFAOYSA-N
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Description

7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, methoxyphenyl, and dimethyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Oxazine Ring: The oxazine ring is introduced through a condensation reaction between the chromene derivative and an amine or amide.

    Substitution Reactions: The various substituents (ethyl, methoxyphenyl, and dimethyl groups) are introduced through substitution reactions using appropriate reagents and conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

These interactions lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be compared with other similar compounds, such as:

The uniqueness of 7-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO4/c1-5-20-15(2)21-12-18-13-25(11-10-17-6-8-19(27-4)9-7-17)14-28-22(18)16(3)23(21)29-24(20)26/h6-9,12H,5,10-11,13-14H2,1-4H3

InChI Key

IOGXBCIBSFNOLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=C(C=C4)OC)C)OC1=O)C

Origin of Product

United States

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